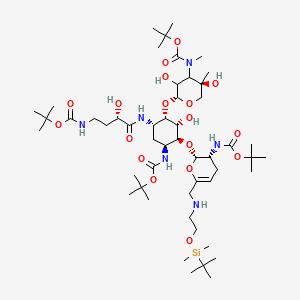
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid is a complex organic compound with the molecular formula C15H13NO5S. It is characterized by the presence of a benzoxazine ring fused with a sulfonyl group and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Lewis acid-catalyzed ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . This method provides excellent enantio- and diastereospecificity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfoxides, while substitution reactions could introduce various functional groups onto the benzoxazine ring or benzoic acid moiety .
Scientific Research Applications
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazine ring can interact with active sites, while the sulfonyl and benzoic acid groups can form hydrogen bonds or ionic interactions, stabilizing the compound within the target site. This can lead to inhibition or activation of the target, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,4-benzoxazine: A simpler analog without the sulfonyl and benzoic acid groups.
4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride: Contains a sulfonyl chloride group instead of the benzoic acid moiety.
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: Features an ester group instead of the sulfonyl and benzoic acid groups.
Uniqueness
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid is unique due to the combination of the benzoxazine ring, sulfonyl group, and benzoic acid moiety. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H13NO5S |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C15H13NO5S/c17-15(18)11-4-3-5-12(10-11)22(19,20)16-8-9-21-14-7-2-1-6-13(14)16/h1-7,10H,8-9H2,(H,17,18) |
InChI Key |
JHRNSSLCEKQNNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
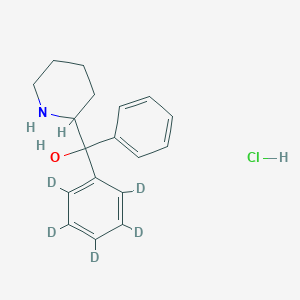
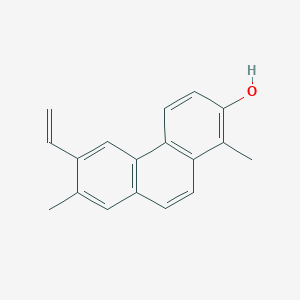

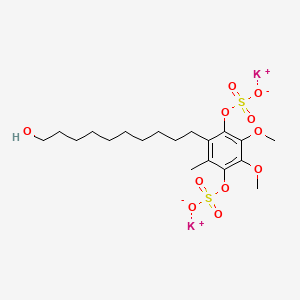
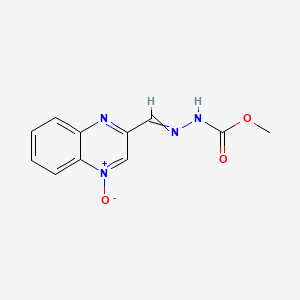
![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
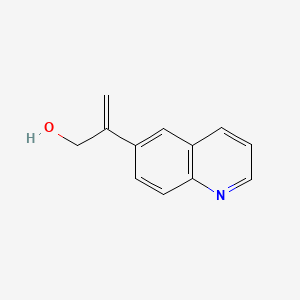


amine](/img/structure/B13449324.png)

